塔拉索酸 C

描述

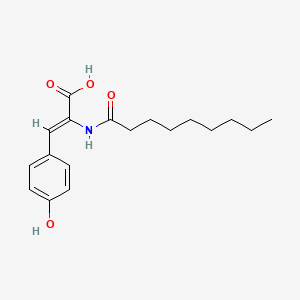

Thalassotalic acid C is a type of N-acyl dehydrotyrosine derivative . It is produced by Thalassotalea sp. PP2-459, a Gram-negative bacterium isolated from a marine bivalve aquaculture facility . It belongs to the main class of Fatty Acyls [FA] and the sub-class of Fatty amides [FA08] and N-acyl amines [FA0802] .

Synthesis Analysis

The synthesis of Thalassotalic Acids A-C involves a process where Glycine is dissolved in THF and cooled to 0 °C. Aqueous sodium hydroxide is added dropwise and the reaction is stirred at 0 °C for 10 min. Benzoyl chloride is then added dropwise and stirred at 0°C for 2 hours .Molecular Structure Analysis

Thalassotalic acid C has a molecular formula of C18H25NO4 . It has an exact mass of 319.178359 . The InChiKey of Thalassotalic acid C is AHZLBFGDTXIKKL-SSZFMOIBSA-N .Chemical Reactions Analysis

Thalassotalic acid C is related to four acyl amino acids that are produced by Massilia species . These acids were found to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis influencing skin and hair pigmentation .Physical And Chemical Properties Analysis

Thalassotalic acid C has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 10 rotatable bonds, a Van der Waals molecular volume of 327.02, a topological polar surface area of 86.63, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . It has a logP of 3.68 and a molar refractivity of 89.86 .科学研究应用

酪氨酸酶抑制

塔拉索酸 C 已被确认为一种具有酪氨酸酶抑制活性的分子。酪氨酸酶是一种通过氧化酪氨酸合成黑色素和其他色素的关键酶。从海洋细菌中提取的塔拉索酸 A-C 对这种酶表现出抑制活性。这一特性使塔拉索酸 C 成为进一步研究和优化的有吸引力的候选者,尤其是在皮肤病学等领域,酪氨酸酶抑制剂在治疗色素沉着过度疾病中具有价值。塔拉索酸 C 的抑制活性与市售的对照化合物如曲酸和熊果苷相当。这一发现为进一步的构效关系研究奠定了基础,以优化这些分子并提高其酪氨酸酶抑制功效 (Schulz et al., 2019), (Deering et al., 2016)。

未来方向

属性

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLBFGDTXIKKL-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalassotalic acid C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)